Phenylacetaldehyde dimethyl acetal

Descripción general

Descripción

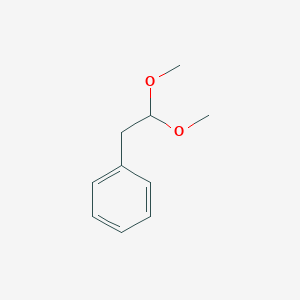

Phenylacetaldehyde dimethyl acetal: is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.2170 g/mol . It is also known by several other names, including This compound and α-Tolylaldehyde dimethyl acetal . This compound is characterized by a benzene ring substituted with a 2,2-dimethoxyethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylacetaldehyde dimethyl acetal can be synthesized through the acetalization of phenylacetaldehyde with methanol in the presence of an acid catalyst . The reaction typically involves heating phenylacetaldehyde with methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Análisis De Reacciones Químicas

Types of Reactions: Phenylacetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed:

Oxidation: Phenylacetic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated benzene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Phenylacetaldehyde dimethyl acetal is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, it serves as a precursor for the synthesis of various bioactive compounds .

Medicine: The compound is utilized in the development of drugs, especially those targeting neurological and cardiovascular conditions .

Industry: Industrially, this compound is employed in the manufacture of fragrances and flavoring agents due to its pleasant aroma .

Mecanismo De Acción

The mechanism of action of Phenylacetaldehyde dimethyl acetal involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to active pharmacological agents. The compound’s dimethoxyethyl group can be hydrolyzed to release phenylacetaldehyde, which then exerts its biological effects .

Comparación Con Compuestos Similares

- (2,2-Diethoxyethyl)benzene

- Phenylacetaldehyde diethyl acetal

- Phenylacetic aldehyde dimethyl acetal

Comparison: Phenylacetaldehyde dimethyl acetal is unique due to its specific substitution pattern and the presence of two methoxy groups. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs, such as (2,2-Diethoxyethyl)benzene, which has ethoxy groups instead of methoxy groups .

Actividad Biológica

Phenylacetaldehyde dimethyl acetal (CAS Number: 101-48-4) is a chemical compound primarily used in the fragrance industry. Its biological activity has been the subject of various studies, particularly concerning its safety and potential health effects. This article summarizes the findings related to its mutagenic, cytotoxic, and genotoxic properties, drawing from diverse research sources.

Chemical Structure and Properties

This compound is an acetal derivative of phenylacetaldehyde. Its chemical structure can be represented as follows:

This compound is known for its use in perfumes and flavorings due to its pleasant aroma, but its biological activity necessitates thorough investigation.

Mutagenicity and Genotoxicity

Ames Test Results

The Ames test is a widely used method to assess the mutagenic potential of compounds. Studies have shown that this compound exhibited mutagenic activity in specific bacterial strains (Salmonella typhimurium) under certain conditions. Statistically significant increases in revertant mutations were observed in strain TA1535 when tested without metabolic activation at doses up to 5000 μg/plate . However, these results were not consistently reproducible across different studies, leading to the conclusion that the observed mutagenicity may not be biologically relevant .

Mammalian Cell Assays

Further investigations included mammalian cell assays, such as the HPRT gene mutation assay, which did not show significant increases in mutant colonies at any tested dose with or without metabolic activation . Additionally, an in vitro micronucleus test using human peripheral blood lymphocytes indicated that this compound did not induce micronuclei formation, suggesting a lack of clastogenic activity .

Cytotoxicity Assessment

Cytotoxicity evaluations conducted using the BlueScreen assay indicated that this compound did not demonstrate significant cytotoxic effects at concentrations up to 5000 μg/mL . These findings support the compound's safety profile concerning cellular viability.

Toxicological Studies

Repeated Dose Toxicity

The repeated dose toxicity assessments indicated a calculated Margin of Exposure (MOE) greater than 100 for both repeated dose and reproductive toxicity endpoints. This suggests that this compound does not pose significant risks under normal exposure conditions .

Skin Sensitization and Respiratory Toxicity

Studies have shown that this compound is not a skin sensitizer, with guinea pig studies supporting this conclusion . Furthermore, it has been evaluated for local respiratory toxicity and found to be safe under typical exposure scenarios.

Case Studies and Environmental Impact

Research has also explored the environmental impact of this compound. It has been classified as non-Persistent, Bioaccumulative, and Toxic (non-PBT) according to environmental safety standards, indicating minimal risk to ecological systems when used appropriately in consumer products .

Summary of Findings

| Property | Finding |

|---|---|

| Mutagenicity | Positive in some Ames tests; biologically irrelevant overall |

| Genotoxicity | Negative in mammalian cell assays |

| Cytotoxicity | No significant cytotoxic effects observed |

| Repeated Dose Toxicity | MOE > 100; low risk for repeated exposure |

| Skin Sensitization | Not a sensitizer |

| Environmental Safety | Non-PBT; minimal ecological risk |

Propiedades

IUPAC Name |

2,2-dimethoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJSKZBEWNVKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047001 | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; powerful green-earthy, flower stem like odour | |

| Record name | Benzene, (2,2-dimethoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

219.00 to 221.00 °C. @ 754.00 mm Hg | |

| Record name | 1,1-Dimethoxy-2-phenylethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol) | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.000-1.006 | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101-48-4 | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl acetaldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2,2-dimethoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxy-2-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ACETALDEHYDE DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8C94L4MUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxy-2-phenylethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.